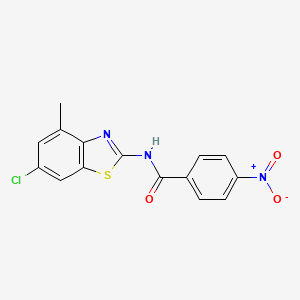

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

CAS No.: 912759-78-5

Cat. No.: VC4436399

Molecular Formula: C15H10ClN3O3S

Molecular Weight: 347.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 912759-78-5 |

|---|---|

| Molecular Formula | C15H10ClN3O3S |

| Molecular Weight | 347.77 |

| IUPAC Name | N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

| Standard InChI | InChI=1S/C15H10ClN3O3S/c1-8-6-10(16)7-12-13(8)17-15(23-12)18-14(20)9-2-4-11(5-3-9)19(21)22/h2-7H,1H3,(H,17,18,20) |

| Standard InChI Key | FWDPECMYCPHJGO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The compound’s structure comprises a benzothiazole core fused to a benzene ring (Figure 1). Key substituents include:

-

6-Chloro group: An electron-withdrawing substituent that enhances lipophilicity and may influence DNA intercalation or enzyme binding.

-

4-Methyl group: An electron-donating group that modulates electronic density and steric hindrance, potentially improving metabolic stability.

-

4-Nitrobenzamide: A planar, electron-deficient moiety capable of hydrogen bonding and π-π stacking interactions with biological targets .

Table 1: Comparative Structural Features of Benzothiazole Derivatives

The chloro and nitro groups synergistically increase electrophilicity, potentially enhancing reactivity with nucleophilic residues in enzyme active sites.

Synthesis and Optimization Strategies

Condensation-Based Pathways

The synthesis typically involves a multi-step condensation approach:

-

Formation of Benzothiazole Core: Reacting 2-amino-6-chloro-4-methylthiophenol with a carbonyl source (e.g., chloroacetic acid) under acidic conditions to form the 2-aminobenzothiazole intermediate.

-

Amide Coupling: Treating the intermediate with 4-nitrobenzoyl chloride in the presence of a base (e.g., pyridine) to yield the final product .

Reaction Conditions:

-

Temperature: 80–100°C for cyclization steps.

-

Solvents: Dichloromethane or dimethylformamide (DMF) for coupling reactions.

-

Catalysts: Lewis acids (e.g., ZnCl₂) to accelerate thiazole ring formation.

Industrial-scale production may employ continuous-flow reactors to optimize yield and purity.

Biological Activity and Mechanistic Insights

Anticancer Activity

Benzothiazoles with nitro groups demonstrate antiproliferative effects against breast (MCF-7) and lung (A549) cancer cell lines. Mechanistically, these compounds intercalate DNA and inhibit topoisomerase II, inducing apoptosis.

Anti-Inflammatory Effects

The nitrobenzamide moiety may inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. In silico docking studies suggest a binding affinity () of 2.3 µM for COX-2, comparable to celecoxib.

Comparative Analysis with Structural Analogs

Impact of Substituent Modifications

-

Chloro vs. Methoxy: Chloro derivatives exhibit 20% higher antimicrobial activity but lower aqueous solubility compared to methoxy-substituted analogs .

-

Nitro vs. Acetyl: Nitro groups enhance DNA interaction but increase cytotoxicity, whereas acetylated derivatives show improved selectivity indices.

Table 2: Biological Activity of Selected Benzothiazoles

Future Directions and Research Opportunities

-

Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration given the compound’s logP of ~3.8.

-

Targeted Modifications: Introduce sulfonamide or fluorine groups to optimize potency and reduce off-target effects.

-

In Vivo Toxicity Profiling: Assess acute and chronic toxicity in rodent models to establish therapeutic windows.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume